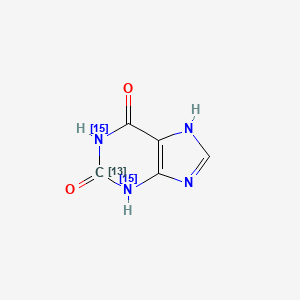

Xanthine-13C15N2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C5H4N4O2 |

|---|---|

Molecular Weight |

155.09 g/mol |

IUPAC Name |

3,7-dihydropurine-2,6-dione |

InChI |

InChI=1S/C5H4N4O2/c10-4-2-3(7-1-6-2)8-5(11)9-4/h1H,(H3,6,7,8,9,10,11)/i5+1,8+1,9+1 |

InChI Key |

LRFVTYWOQMYALW-XGOBPNGOSA-N |

Isomeric SMILES |

C1=NC2=C(N1)C(=O)[15NH][13C](=O)[15NH]2 |

Canonical SMILES |

C1=NC2=C(N1)C(=O)NC(=O)N2 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Xanthine-¹³C,¹⁵N₂ in Elucidating the Purine Degradation Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of isotopically labeled Xanthine-¹³C,¹⁵N₂ in the study of the purine degradation pathway. This stable isotope-labeled compound serves as a powerful tracer for dissecting enzyme kinetics, understanding disease mechanisms, and accelerating the development of therapeutic agents targeting this critical metabolic route.

Introduction to the Purine Degradation Pathway and the Significance of Xanthine

The purine degradation pathway is a fundamental catabolic process that breaks down purine nucleotides into uric acid for excretion.[1] Dysregulation of this pathway is implicated in several human diseases, most notably hyperuricemia and gout, where excessive uric acid production leads to painful crystalline deposits in joints and tissues.[1] Xanthine, a purine base, occupies a central position in this pathway, being both a product of hypoxanthine oxidation and the direct precursor to uric acid. The enzyme responsible for these two sequential oxidation steps is xanthine oxidoreductase (XOR).[1] Given its rate-limiting role, XOR is a major therapeutic target for managing hyperuricemia and gout.[1]

The use of stable isotope-labeled compounds, such as Xanthine-¹³C,¹⁵N₂, in conjunction with mass spectrometry, has revolutionized the study of metabolic pathways. These labeled molecules are chemically identical to their endogenous counterparts but are heavier, allowing for their precise and sensitive tracking through biological systems without the safety concerns associated with radioisotopes.

Xanthine-¹³C,¹⁵N₂ as a Metabolic Tracer

Xanthine-¹³C,¹⁵N₂ is a stable isotope-labeled version of xanthine, where two carbon atoms are replaced with Carbon-13 (¹³C) and two nitrogen atoms are replaced with Nitrogen-15 (¹⁵N). This labeling strategy provides a distinct mass shift that is readily detectable by mass spectrometry, enabling researchers to differentiate the tracer from the endogenous pool of xanthine.

The primary application of Xanthine-¹³C,¹⁵N₂ is in the highly specific and sensitive measurement of xanthine oxidoreductase (XOR) activity. By introducing a known concentration of Xanthine-¹³C,¹⁵N₂ as a substrate into a biological sample (e.g., plasma, tissue homogenate), the rate of formation of its product, ¹³C₂,¹⁵N₂-uric acid, can be precisely quantified. This method offers significant advantages over traditional assays by overcoming interference from endogenous xanthine and uric acid.

Key Applications in Research and Drug Development

-

Precise Measurement of XOR Activity: Enables accurate determination of XOR enzyme kinetics in various tissues and disease states.

-

Pharmacodynamic Studies of XOR Inhibitors: Provides a robust method for assessing the in vivo efficacy of new drug candidates targeting XOR.

-

Disease Mechanism Studies: Facilitates the investigation of XOR's role in pathological conditions beyond gout, including cardiovascular and metabolic diseases.

-

Metabolic Flux Analysis: Allows for the tracing of xanthine metabolism and its contribution to the overall purine pool.

Quantitative Data from Xanthine-¹³C,¹⁵N₂ and Related Tracer Studies

The following table summarizes quantitative data on XOR activity obtained from studies utilizing Xanthine-¹³C,¹⁵N₂ and the closely related tracer, [¹⁵N₂]-xanthine. These data highlight the utility of stable isotope-labeled xanthine in quantifying enzyme activity across different species and tissues.

| Biological Matrix | Species | Tracer Used | XOR Activity | Reference |

| Plasma | Human | [¹³C₂,¹⁵N₂]-xanthine | 26.1 pmol/h/mL (median) | [1] |

| Plasma | Mouse (ICR) | [¹⁵N₂]-xanthine | 38.1 ± 0.7 pmol/min/mg of protein | [2] |

| Kidney | Mouse (ICR) | [¹⁵N₂]-xanthine | 158 ± 5 pmol/min/mg of protein | [2] |

| Liver | Mouse (ICR) | [¹⁵N₂]-xanthine | 928 ± 25 pmol/min/mg of protein | [2] |

Visualizing the Purine Degradation Pathway and Experimental Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

References

- 1. Independent association of plasma xanthine oxidoreductase activity with serum uric acid level based on stable isotope-labeled xanthine and liquid chromatography/triple quadrupole mass spectrometry: MedCity21 health examination registry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Stable isotope tracer for Xanthine Oxidoreductase (XOR) activity studies

An In-depth Technical Guide to Stable Isotope Tracers for Xanthine Oxidoreductase (XOR) Activity Studies

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles, methodologies, and applications of using stable isotope tracers to measure Xanthine Oxidoreductase (XOR) activity. This advanced technique offers high sensitivity and specificity, making it invaluable for research in purine metabolism, oxidative stress, and the development of XOR-targeting therapeutics.

Introduction to Xanthine Oxidoreductase (XOR)

Xanthine Oxidoreductase (XOR) is a key enzyme in human purine metabolism, catalyzing the final two steps of the purine degradation pathway.[1][2] It facilitates the hydroxylation of hypoxanthine to xanthine and subsequently xanthine to uric acid.[1][2] In humans, uric acid is the final product of this pathway, as the gene for the enzyme uricase, which further metabolizes uric acid, has been lost during evolution. XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO). The XDH form preferentially uses NAD+ as an electron acceptor, while the XO form uses molecular oxygen, leading to the production of reactive oxygen species (ROS) like superoxide (O₂⁻) and hydrogen peroxide (H₂O₂).[3][4]

The activity of XOR is a critical area of study due to its implications in various pathological conditions. Overproduction of uric acid can lead to hyperuricemia, a primary cause of gout. Furthermore, the ROS generated by the XO form of the enzyme are implicated in oxidative stress, inflammation, and cardiovascular diseases.[5][6] Consequently, accurate measurement of XOR activity is crucial for understanding disease mechanisms and for the preclinical and clinical assessment of XOR inhibitors, a class of drugs used to treat gout and other conditions associated with hyperuricemia.

Principles of Stable Isotope Tracer Assays for XOR Activity

Traditional methods for measuring XOR activity, such as spectrophotometric assays, can be limited by interference from endogenous substances within biological samples.[7] Stable isotope tracer assays overcome these limitations by using a labeled substrate, which is chemically identical to the natural substrate but mass-shifted, allowing for unambiguous detection using mass spectrometry.

The core principle involves incubating a biological sample (e.g., plasma, tissue homogenate) with a stable isotope-labeled version of an XOR substrate, most commonly xanthine. The XOR present in the sample converts the labeled xanthine into a correspondingly labeled product, uric acid. The rate of formation of the labeled uric acid is then quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing a direct and highly sensitive measure of XOR activity.[8]

Advantages of this method include:

-

High Specificity: The mass spectrometer is set to detect only the specific mass-to-charge ratio (m/z) of the labeled product, eliminating interference from endogenous, unlabeled uric acid.[5]

-

High Sensitivity: LC-MS/MS allows for the detection of very low levels of product, enabling the measurement of XOR activity in samples where it is not abundant, such as human plasma.[3][8]

-

Accuracy: An isotopically labeled internal standard can be added to samples to account for variations in sample preparation and instrument response, ensuring high accuracy and precision.[9]

Commonly used stable isotope tracers for this application include [¹³C₂,¹⁵N₂]xanthine and [¹⁵N₂]xanthine.[7][8] The resulting products, [¹³C₂,¹⁵N₂]uric acid and [¹⁵N₂]uric acid, are then quantified.

Signaling and Metabolic Pathways

XOR is the rate-limiting enzyme in the terminal steps of purine degradation. This pathway is essential for the breakdown of purine nucleotides (from nucleic acids and cellular energy metabolism) into uric acid for excretion.

References

- 1. A highly sensitive assay for xanthine oxidoreductase activity using a combination of [(13) C2 ,(15) N2 ]xanthine and liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LC/MS/MS detection of uric acid oxidation metabolites to evaluate reactive oxygen and nitrogen species in vivo with application to pseudo-inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Performing a Separation with Sephadex® [sigmaaldrich.com]

- 5. BioKB - Publication [biokb.lcsb.uni.lu]

- 6. Improved method for measurement of human plasma xanthine oxidoreductase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Determination of serum uric acid using high-performance liquid chromatography (HPLC)/isotope dilution mass spectrometry (ID-MS) as a candidate reference method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Newly Developed Method-Based Xanthine Oxidoreductase Activities in Various Human Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Xanthine-¹³C,¹⁵N₂: Molecular Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopically labeled purine derivative, Xanthine-¹³C,¹⁵N₂. It details its molecular and structural properties, with a primary focus on its application in a highly sensitive assay for measuring xanthine oxidoreductase (XOR) activity. This document also includes detailed experimental protocols and visual workflows to facilitate its use in research and drug development.

Core Properties of Xanthine-¹³C,¹⁵N₂

Xanthine-¹³C,¹⁵N₂ is a stable isotope-labeled analog of xanthine, a pivotal intermediate in purine metabolism. The incorporation of one carbon-13 (¹³C) and two nitrogen-15 (¹⁵N) isotopes makes it an invaluable tool for tracer studies and as an internal standard in quantitative mass spectrometry-based analyses. Its physical and chemical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O₂ |

| Molecular Weight | 155.09 g/mol |

| CAS Number | 1262670-81-4 |

| Appearance | Solid (form may vary by supplier) |

| Primary Application | Substrate for Xanthine Oxidoreductase Activity Assays[1] |

| Secondary Applications | Internal standard for LC-MS/MS analysis of purines |

High-Sensitivity Xanthine Oxidoreductase (XOR) Activity Assay

A key application of Xanthine-¹³C,¹⁵N₂ is in a highly sensitive and specific assay to determine the activity of xanthine oxidoreductase (XOR), an enzyme crucial in purine catabolism and implicated in various pathological conditions such as hyperuricemia, gout, and cardiovascular diseases. This assay utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the enzymatic product, [¹³C₂,¹⁵N₂]uric acid, with high precision.

Experimental Principle

The assay measures the conversion of the stable isotope-labeled substrate, [¹³C₂,¹⁵N₂]xanthine, to its product, [¹³C₂,¹⁵N₂]uric acid, by XOR present in a biological sample. The use of a labeled substrate distinguishes the enzymatic product from endogenous (unlabeled) uric acid, thereby eliminating background interference and enhancing assay sensitivity. A labeled internal standard, such as [¹³C₃,¹⁵N₃]uric acid, is used for accurate quantification.

Experimental Workflow

The general workflow for the high-sensitivity XOR activity assay is depicted below.

References

An In-depth Technical Guide to Understanding the Effect of ¹³C and ¹⁵N Labeling on Xanthine Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of stable isotope labeling, specifically with ¹³C and ¹⁵N, to elucidate the metabolic fate of xanthine. The use of isotopically labeled compounds has revolutionized the study of metabolic pathways, offering a powerful tool to trace the transformation of molecules in complex biological systems. This guide will delve into the core principles, experimental methodologies, and data interpretation related to the use of ¹³C and ¹⁵N-labeled xanthine in metabolic research, with a particular focus on its utility in drug development and understanding metabolic diseases.

The Central Role of Xanthine in Purine Metabolism

Xanthine is a pivotal intermediate in the catabolism of purines.[1] It is formed from the deamination of guanine and the oxidation of hypoxanthine.[2][3] The subsequent oxidation of xanthine to uric acid is a critical step in this pathway, catalyzed by the enzyme xanthine oxidoreductase (XOR).[2][3] In humans, uric acid is the final product of purine degradation and is excreted.[4] Dysregulation of this pathway is implicated in several metabolic disorders, most notably gout, which is characterized by hyperuricemia.[2]

The enzyme XOR exists in two interconvertible forms: xanthine dehydrogenase (XDH) and xanthine oxidase (XO).[4] Both forms catalyze the oxidation of hypoxanthine to xanthine and then to uric acid.[2][3] This enzymatic step is a key target for therapeutic intervention in conditions associated with high uric acid levels.[2]

The Power of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of non-radioactive isotopes, such as ¹³C and ¹⁵N, into a molecule of interest. These labeled molecules are chemically identical to their unlabeled counterparts and are processed by enzymes in the same manner. However, their increased mass allows them to be distinguished and traced using mass spectrometry (MS).[5] This technique provides a dynamic view of metabolic pathways, enabling researchers to track the conversion of a substrate into its downstream metabolites.[6]

In the context of xanthine metabolism, using ¹³C and ¹⁵N-labeled xanthine as a tracer allows for precise measurement of the activity of XOR and the flow of carbon and nitrogen atoms through this terminal step of purine breakdown.[7][8]

Quantitative Analysis of Xanthine Metabolism

The use of ¹³C and ¹⁵N-labeled xanthine has enabled the development of highly sensitive and accurate assays for measuring XOR activity.[7] These assays are crucial for understanding the role of this enzyme in various physiological and pathological states.

Xanthine Oxidoreductase (XOR) Activity

A key application of labeled xanthine is the determination of XOR activity in biological samples like plasma and tissue homogenates.[3][7] The assay typically utilizes [¹³C₂,¹⁵N₂]xanthine as a substrate and measures the formation of the labeled product, [¹³C₂,¹⁵N₂]uric acid, by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7][8]

| Sample Type | Organism | XOR Activity (Mean ± SD) | Reference |

| Plasma | Human (Healthy Volunteers) | 89.1 ± 55.1 pmol/h/mL | [7] |

| Plasma | Mouse | 38.1 ± 0.7 pmol/min/mg protein | [3] |

| Kidney | Mouse | 158 ± 5 pmol/min/mg protein | [3] |

| Liver | Mouse | 928 ± 25 pmol/min/mg protein | [3] |

Table 1: Quantitative XOR Activity Data from Studies Using Labeled Xanthine. This table summarizes XOR activity measured in different biological samples using stable isotope-labeled xanthine assays.

Correlation with Metabolic Markers

Studies have demonstrated significant correlations between plasma XOR activity, measured using the labeled xanthine assay, and various markers of metabolic health.

| Parameter | Correlation with Plasma XOR Activity (r-value) | Significance (P-value) | Reference |

| Alanine Transaminase (ALT) | 0.827 | <0.05 | [7] |

| Aspartate Transaminase (AST) | 0.487 | <0.05 | [7] |

| Uric Acid | 0.502 | <0.05 | [7] |

| Body Mass Index (BMI) | 0.323 | <0.001 | [9] |

| Triglycerides | 0.312 | <0.001 | [9] |

| HOMA-R (Insulin Resistance) | 0.238 | <0.001 | [9] |

Table 2: Correlation of Plasma XOR Activity with Key Metabolic Biomarkers. This table highlights the statistically significant correlations observed between plasma XOR activity and various clinical parameters.

Experimental Protocols

A detailed and robust experimental protocol is essential for obtaining reliable and reproducible data. The following outlines a typical workflow for studying xanthine metabolism using ¹³C and ¹⁵N labeling.

In Vitro XOR Activity Assay using [¹³C₂,¹⁵N₂]Xanthine

This protocol describes the measurement of XOR activity in plasma samples.

Materials:

-

[¹³C₂,¹⁵N₂]Xanthine (Substrate)

-

[¹³C₂,¹⁵N₂]Uric Acid (Analytical Standard)

-

[¹³C₃,¹⁵N₃]Uric Acid (Internal Standard)

-

Plasma samples

-

Methanol

-

Distilled water

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To a 100 µL plasma sample, add a solution containing [¹³C₂,¹⁵N₂]xanthine.

-

Incubate the mixture at 37°C for a defined period (e.g., 90 minutes).

-

-

Reaction Quenching and Protein Precipitation:

-

Stop the enzymatic reaction by adding 500 µL of cold methanol containing the internal standard, [¹³C₃,¹⁵N₃]uric acid.

-

Vortex the mixture and centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to precipitate proteins.

-

-

Supernatant Processing:

-

Carefully transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness using a centrifugal evaporator.

-

-

Reconstitution:

-

Reconstitute the dried residue in a suitable volume (e.g., 150 µL) of distilled water or the initial mobile phase of the LC.

-

Filter the reconstituted sample through an ultrafiltration membrane to remove any remaining particulate matter.

-

-

LC-MS/MS Analysis:

-

Inject the filtered sample into the LC-MS/MS system.

-

Separate the analytes using a suitable chromatography column (e.g., a C18 column).

-

Detect and quantify [¹³C₂,¹⁵N₂]uric acid and the internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct a calibration curve using known concentrations of [¹³C₂,¹⁵N₂]uric acid.

-

Calculate the concentration of [¹³C₂,¹⁵N₂]uric acid produced in the plasma samples based on the calibration curve and the signal of the internal standard.

-

Express XOR activity as the amount of product formed per unit of time per volume or protein amount of the sample (e.g., pmol/h/mL).

-

Visualizing Metabolic Pathways and Workflows

Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.

Xanthine Metabolism Pathway

This diagram illustrates the key steps in the catabolism of purines leading to the formation of uric acid.

Caption: The metabolic conversion of hypoxanthine and guanine to xanthine, and the subsequent oxidation of xanthine to uric acid by xanthine oxidoreductase.

Experimental Workflow for XOR Activity Assay

This diagram outlines the step-by-step process of the in vitro XOR activity assay.

References

- 1. monash.edu [monash.edu]

- 2. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dot | Graphviz [graphviz.org]

- 6. biologie.uni-koeln.de [biologie.uni-koeln.de]

- 7. A highly sensitive assay for xanthine oxidoreductase activity using a combination of [(13) C2 ,(15) N2 ]xanthine and liquid chromatography/triple quadrupole mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Newly Developed Method-Based Xanthine Oxidoreductase Activities in Various Human Liver Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sketchviz.com [sketchviz.com]

The Dawn of a Labeled Era: A Technical Guide to the Discovery and Historical Use of Isotopically Labeled Xanthine in ADME Studies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of isotopically labeled xanthines—caffeine, theophylline, and theobromine—in advancing our understanding of Absorption, Distribution, Metabolism, and Excretion (ADME) principles. The introduction of isotopic labeling revolutionized pharmaceutical research, allowing for precise tracking of these widely consumed compounds and their metabolites within biological systems. This guide provides a historical overview, detailed experimental protocols from seminal studies, quantitative ADME data, and visualizations of metabolic pathways and experimental workflows.

A Historical Perspective: Tracing the Tracers

The use of isotopes to trace the metabolic fate of molecules marked a new chapter in biomedical research. While the broader application of stable isotopes in clinical pharmacology can be traced back to the early 1970s, the use of radiolabeled compounds in ADME studies became a gold standard for obtaining a comprehensive picture of a drug's disposition.[1][2] Human ADME studies, often conducted with compounds labeled with Carbon-14 (¹⁴C) or Tritium (³H), allow for the quantitative assessment of all drug-related material.[3][4]

Early investigations into xanthine metabolism laid the groundwork for our current understanding. Studies utilizing ¹⁴C-labeled caffeine and theobromine in the early 1980s provided definitive data on the metabolic pathways and excretion profiles of these compounds in humans. These foundational studies established the major metabolites and their relative abundance, offering a clear picture of how the body processes these common stimulants.

Quantitative ADME Data of Isotopically Labeled Xanthines

The following tables summarize key quantitative data from seminal ADME studies on caffeine, theophylline, and theobromine, where isotopically labeled compounds were administered to human subjects.

Table 1: Quantitative Urinary Excretion of Caffeine and its Metabolites following Oral Administration of [¹⁴C]Caffeine in Humans

| Metabolite | Percentage of Administered Dose in Urine |

| 1-Methylxanthine | ~18% |

| 1-Methyluric Acid | ~15% |

| 5-Acetylamino-6-amino-3-methyluracil | 7% - 35% |

| Total Accounted in Urine | >95% of urinary radioactivity identified |

| Total Accounted from Dose | ~90% |

Data sourced from a study involving oral administration of 5 mg/kg radiolabeled caffeine to adult male volunteers.[5]

Table 2: Pharmacokinetic Parameters of Caffeine in Serum and Saliva

| Parameter | Value |

| Half-life (t½) | ~3 hours |

| Saliva Concentration | 65% - 85% of serum concentration |

Data from the same study as Table 1.[5]

Table 3: Quantitative Urinary Excretion of Theobromine and its Metabolites following Oral Administration of [¹⁴C]Theobromine in Humans

| Metabolite | Percentage of Administered Radioactivity in Urine (72 hours) |

| 7-Methylxanthine | 42% |

| 3-Methylxanthine | 20% |

| Theobromine (unchanged) | 18% |

| 7-Methyluric Acid | 10% |

| 6-amino-5[N-methylformylamino]-1-methyluracil | 10% |

Data from a study where 12 healthy men received a single oral dose of [8-¹⁴C]theobromine after a 14-day abstention from methylxanthines.[6]

Table 4: Pharmacokinetic Parameters of Theobromine in Humans

| Parameter | Mean Value |

| Half-life (t½) | 10.0 hours |

| Apparent Volume of Distribution (Vd) | 0.76 L/kg |

| Clearance | 0.88 ml/min/kg |

Data from the same study as Table 3.[6]

Experimental Protocols: A Methodological Blueprint

The foundational studies on isotopically labeled xanthines employed methodologies that, while refined over time, established a core workflow for human ADME studies.

General Human ADME Study Protocol

A typical human ADME study involving a radiolabeled compound follows a standardized procedure to ensure safety and data integrity.

-

Subject Selection and Preparation: Healthy adult male volunteers are often recruited. A crucial step for xanthine studies is a washout period, typically 14 days, where subjects abstain from all sources of methylxanthines to establish a baseline.[6][7]

-

Dosing: A single oral dose of the radiolabeled xanthine (e.g., 5 mg/kg for caffeine, 6 mg/kg for theobromine) is administered.[5][6] The total radioactivity is generally in the range of 50-100 µCi.[3]

-

Sample Collection: Blood, saliva, urine, and feces are collected at specified time intervals post-administration. Expired CO₂ may also be collected to track metabolism.[5]

-

Sample Processing and Analysis:

-

Total Radioactivity Measurement: Liquid scintillation counting is used to determine the total radioactivity in collected samples.

-

Metabolite Separation and Quantification: High-Performance Liquid Chromatography (HPLC) is a primary technique for separating the parent compound and its metabolites.[5][7] Thin-Layer Chromatography (TLC) coupled with radiographic techniques has also been used.[7]

-

Metabolite Identification: Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) are employed to elucidate the structure of unknown metabolites.

-

Detailed Analytical Methodology Example: HPLC for Caffeine and Metabolites

The following provides a more detailed look into the analytical techniques that were employed.

-

Sample Preparation:

-

Urine: Urine samples are often directly injected into the HPLC system or after minimal filtration.

-

Plasma/Serum: Proteins are precipitated using a solvent like acetonitrile. The supernatant is then injected into the HPLC.

-

Saliva: Saliva samples can often be directly analyzed after centrifugation to remove debris.

-

-

HPLC System:

-

Column: Reversed-phase columns (e.g., C18) are commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically used for separation.

-

Detection: UV detection at a wavelength where xanthines have strong absorbance (e.g., 280 nm) is used for unlabeled compounds. For radiolabeled compounds, fractions are collected and analyzed by liquid scintillation counting.

-

Visualizing the Pathways and Processes

Diagrams are essential for understanding the complex metabolic transformations and experimental workflows in ADME studies.

Metabolic Pathway of Xanthines

The following diagram illustrates the primary metabolic pathways of caffeine, theophylline, and theobromine in humans.

Experimental Workflow for a Human ADME Study

This diagram outlines the typical workflow for conducting a human ADME study with an isotopically labeled compound.

Conclusion

The application of isotopically labeled xanthines has been fundamental to our understanding of their ADME properties. The pioneering studies of the late 20th century provided a wealth of quantitative data that continues to inform drug development and safety assessment. The methodologies established in these early investigations have paved the way for more advanced techniques, such as accelerator mass spectrometry (AMS), which allows for studies with even lower doses of radiolabeled compounds.[2] This technical guide serves as a resource for researchers, providing a historical context, practical data, and methodological insights into this critical area of pharmaceutical science.

References

- 1. Applications of stable isotopes in clinical pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mini‐Review: Comprehensive Drug Disposition Knowledge Generated in the Modern Human Radiolabeled ADME Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedjournals.org [clinmedjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. High levels of methylxanthines in chocolate do not alter theobromine disposition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Chemical properties and CAS number of Xanthine-13C15N213\text{C}15\text{N}213C15N2reference standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, analytical applications, and biological context of the Xanthine-¹³C,¹⁵N₂ reference standard. This isotopically labeled compound is a crucial tool for researchers in drug development, metabolic studies, and clinical diagnostics, offering high precision and accuracy in quantitative analyses.

Core Chemical Properties and Identification

Xanthine-¹³C,¹⁵N₂ is a stable isotope-labeled version of xanthine, a purine base found in most biological tissues and fluids. The incorporation of one ¹³C and two ¹⁵N atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification.

Table 1: Chemical and Physical Properties of Xanthine-¹³C,¹⁵N₂

| Property | Value | Source |

| CAS Number | 1262670-81-4 | N/A |

| Molecular Formula | C₄¹³CH₄N₂¹⁵N₂O₂ | [1] |

| Molecular Weight | 155.09 g/mol | [1] |

| Appearance | White to light yellow solid | [1] |

| Purity | ≥98.0% (by NMR) | [1] |

| Melting Point | Decomposes above 300 °C (unlabeled) | [2] |

| Solubility (unlabeled) | Slightly soluble in water (1 g/14.5 L at 16 °C); Soluble in acidic and alkaline solutions. | [1][3] |

| pKa (unlabeled) | 7.53 | [2] |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [1] |

Biological Significance and Signaling Pathway

Xanthine is a key intermediate in the purine catabolism pathway. It is formed from the deamination of guanine by guanine deaminase and the oxidation of hypoxanthine by xanthine oxidoreductase. Subsequently, xanthine is oxidized by xanthine oxidase to uric acid, the final product of purine degradation in humans. Elevated levels of uric acid are associated with conditions such as gout.

The use of Xanthine-¹³C,¹⁵N₂ as a tracer allows for the precise tracking of its metabolic fate within this pathway, enabling detailed studies of enzyme kinetics and metabolic flux.

Experimental Protocols

Xanthine-¹³C,¹⁵N₂ is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of xanthine and other related metabolites in biological matrices. A key application is in the highly sensitive assay of xanthine oxidoreductase (XOR) activity.

Experimental Workflow for XOR Activity Assay

Detailed Methodology for XOR Activity Assay using LC-MS/MS

This protocol is adapted from a highly sensitive assay for xanthine oxidoreductase (XOR) activity.

-

Materials and Reagents:

-

Xanthine-¹³C,¹⁵N₂ (substrate)

-

[¹³C₂,¹⁵N₂]Uric acid (analytical standard for calibration curve)

-

[¹³C₃,¹⁵N₃]Uric acid (internal standard)

-

Acetonitrile (for protein precipitation)

-

Formic acid

-

Ultrapure water

-

Biological matrix (e.g., plasma, tissue homogenate)

-

-

Instrumentation:

-

Liquid chromatograph coupled with a triple quadrupole mass spectrometer (LC-MS/MS)

-

C18 analytical column

-

-

Procedure:

-

Sample Preparation:

-

To a 100 µL aliquot of the biological sample (e.g., plasma), add the internal standard solution.

-

Initiate the enzymatic reaction by adding a solution of Xanthine-¹³C,¹⁵N₂.

-

Incubate the mixture at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and precipitate proteins by adding ice-cold acetonitrile.

-

Centrifuge the samples and collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the supernatant onto the LC-MS/MS system.

-

Perform chromatographic separation using a gradient elution with a mobile phase consisting of water with formic acid and acetonitrile.

-

Monitor the transitions for the product, [¹³C₂,¹⁵N₂]uric acid, and the internal standard, [¹³C₃,¹⁵N₃]uric acid, in multiple reaction monitoring (MRM) mode.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area ratio of [¹³C₂,¹⁵N₂]uric acid to the internal standard against the concentration of the [¹³C₂,¹⁵N₂]uric acid analytical standard.

-

Determine the concentration of [¹³C₂,¹⁵N₂]uric acid produced in the samples from the calibration curve.

-

Calculate the XOR activity, typically expressed as pmol of product formed per unit of time per mg of protein.

-

-

Quantitative Data

The use of a stable isotope-labeled internal standard like Xanthine-¹³C,¹⁵N₂ significantly improves the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response.

Table 2: Example Quantitative Performance Data for XOR Activity Assay

| Parameter | Result |

| Calibration Curve Range | 20 to 4000 nM for [¹³C₂,¹⁵N₂]Uric Acid |

| Linearity (R²) | 0.998 |

| Example XOR Activity (1024-fold-diluted mouse plasma) | 4.49 ± 0.44 pmol/100 μL/h (mean ± SD, n=3) |

Data adapted from a study on a highly sensitive XOR assay.

Conclusion

Xanthine-¹³C,¹⁵N₂ is an indispensable tool for researchers investigating purine metabolism and the activity of related enzymes like xanthine oxidase. Its well-defined chemical properties and utility as an internal standard in advanced analytical techniques such as LC-MS/MS enable precise and reliable quantification of xanthine and its metabolic products in complex biological samples. This technical guide provides a foundational understanding for the effective application of this reference standard in scientific research.

References

Methodological & Application

Application Notes and Protocols for the Use of Labeled Xanthine as an Internal Standard in Clinical Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of clinical mass spectrometry, the precise and accurate quantification of endogenous metabolites is paramount for disease diagnosis, monitoring therapeutic interventions, and advancing drug development. Xanthine, a purine base, serves as a key intermediate in nucleic acid metabolism. Its accurate measurement in biological matrices such as plasma, serum, and urine is crucial for studying various pathological conditions, including gout, hyperuricemia, and xanthinuria, a rare genetic disorder.[1][2]

Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis, offering high precision and accuracy by mitigating matrix effects and variations in sample preparation and instrument response.[3] This is achieved by introducing a known amount of a stable isotope-labeled version of the analyte of interest, which serves as an internal standard (IS). The labeled internal standard is chemically identical to the analyte but has a different mass, allowing for its distinct detection by the mass spectrometer.

This document provides detailed application notes and experimental protocols for the use of labeled xanthine (e.g., [13C2,15N2]xanthine or [15N2]-xanthine) as an internal standard for the accurate quantification of xanthine in clinical research and drug development settings.

Principle of Isotope Dilution Mass Spectrometry (IDMS)

The core principle of IDMS lies in the addition of a known quantity of an isotopically labeled internal standard to a sample containing an unknown quantity of the native analyte. The labeled standard and the native analyte exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample extraction, cleanup, and chromatographic separation. The mass spectrometer distinguishes between the native analyte and the internal standard based on their mass-to-charge (m/z) ratio. By measuring the ratio of the signal from the native analyte to that of the labeled internal standard, the concentration of the analyte in the original sample can be accurately calculated, as this ratio remains constant even if sample is lost during processing.

Caption: Principle of Isotope Dilution Mass Spectrometry (IDMS).

Quantitative Data Summary

The use of labeled xanthine as an internal standard has been validated in numerous studies, demonstrating excellent linearity, precision, and accuracy for the quantification of xanthine and the assessment of xanthine oxidase (XOR) activity. The following tables summarize key quantitative data from published methods.

Table 1: Method Validation Parameters for Xanthine Quantification

| Biological Matrix | Labeled Internal Standard | Calibration Range | LLOQ | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%Bias) | Reference |

| Human Plasma | [13C2,15N2]Xanthine | 4 - 4000 nM | 4 nM | < 6.5% | < 9.1% | Not Reported | [4] |

| Human Urine | [13C,15N2]Xanthine | 12 - 480 µmol/L | 12 µmol/L | < 2.5% | < 2.5% | 94.3 - 107.3% (Recovery) | [5] |

| Mouse Tissues (Liver, Kidney) | [15N2]Xanthine | Not Reported | Not Reported | Not Reported | Not Reported | Good | [6] |

| Human Serum | Not specified | Not Reported | Not Reported | Good | Good | Good | [2] |

Table 2: Xanthine Oxidase (XOR) Activity in Biological Samples

| Sample Type | Labeled Substrate | Measured XOR Activity | Reference |

| Human Plasma (Healthy Volunteers) | [13C2,15N2]Xanthine | 32.8 to 227 pmol/h/mL | [4] |

| Mouse Plasma | [15N2]Xanthine | 38.1 ± 0.7 pmol/min/mg protein | [6] |

| Mouse Kidney | [15N2]Xanthine | 158 ± 5 pmol/min/mg protein | [6] |

| Mouse Liver | [15N2]Xanthine | 928 ± 25 pmol/min/mg protein | [6] |

Experimental Protocols

This section provides detailed protocols for sample preparation and LC-MS/MS analysis for the quantification of xanthine in human plasma and urine using a labeled internal standard.

Protocol 1: Quantification of Xanthine in Human Plasma

This protocol is adapted from methods for the analysis of methylxanthines in human plasma.[7][8]

1. Materials and Reagents

-

Human plasma (collected in EDTA or heparin tubes)

-

Labeled Xanthine Internal Standard (e.g., [13C2,15N2]Xanthine)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg/3 cc)

-

Nitrogen evaporator

-

LC-MS/MS system (e.g., Triple Quadrupole)

2. Sample Preparation Workflow

Caption: Experimental workflow for plasma sample preparation.

3. Detailed Sample Preparation Steps

-

Spiking: To 100 µL of plasma sample, add a known amount of labeled xanthine internal standard solution to achieve a final concentration of approximately 100 ng/mL.[7]

-

Dilution: Add 1 mL of HPLC-grade water to the spiked plasma sample and vortex to mix.[7]

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 2 mL of methanol followed by 2 mL of water through it.[7]

-

Sample Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with a suitable aqueous solution to remove unretained impurities. The specific wash solution may need optimization depending on the specific matrix and potential interferences.

-

Elution: Elute the analytes from the cartridge with 2 mL of methanol.[7]

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 25°C.[7]

-

Reconstitution: Reconstitute the dried residue in 200 µL of the initial mobile phase for LC-MS/MS analysis.[7]

4. LC-MS/MS Parameters

-

LC Column: C18 or Amide column (e.g., 150 mm x 2.1 mm, 2.7 µm). An amide column may provide better separation for polar compounds like xanthine.[7]

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Methanol or Acetonitrile

-

Flow Rate: 0.2 - 0.4 mL/min

-

Gradient: A suitable gradient should be developed to ensure good separation of xanthine from other endogenous compounds.

-

Injection Volume: 5 - 10 µL

-

Mass Spectrometer: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Positive mode is commonly used for xanthine.

-

MRM Transitions:

-

Xanthine: The specific m/z transition should be optimized. A common transition is m/z 153 -> 110.

-

Labeled Xanthine (e.g., [13C2,15N2]Xanthine): The m/z will be higher by the number of incorporated heavy isotopes (e.g., m/z 157 -> 112).

-

Table 3: Example LC-MS/MS Parameters for Xanthine Analysis

| Parameter | Setting 1 | Setting 2 |

| LC Column | Ascentis Express RP Amide (150 x 2.1 mm, 2.7 µm)[7] | ACE Excel 5 C18-PFP (2.1 x 50.0 mm)[9] |

| Mobile Phase | A: 1% Acetic acid in water; B: Methanol | A: 2 mM Ammonium acetate in 0.1% Formic acid; B: Acetonitrile |

| Flow Rate | 0.2 mL/min (isocratic)[7] | 0.45 mL/min (gradient)[9] |

| Ionization | ESI Positive[7] | ESI Positive[9] |

| MRM Transition (Analyte) | m/z 153 -> 110 (example) | m/z 249.2 -> 221.1 (for Topiroxostat, a XOR inhibitor)[9] |

| MRM Transition (IS) | m/z 157 -> 112 (for [13C2,15N2]Xanthine) | m/z 253.2 -> 225.1 (for Topiroxostat-d4)[9] |

Protocol 2: Quantification of Xanthine in Human Urine

This protocol is based on a validated method for the simultaneous measurement of purine metabolites in urine.[8][10]

1. Materials and Reagents

-

Human urine

-

Labeled Xanthine Internal Standard (e.g., [13C,15N2]Xanthine)

-

Potassium hydroxide (KOH) solution (for dissolving standards)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

Formic acid (LC-MS grade)

-

LC-MS/MS system

2. Sample Preparation

-

Thawing and Centrifugation: Thaw frozen urine samples at room temperature. Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to pellet any precipitates.

-

Dilution and Spiking: Dilute the urine supernatant (e.g., 1:10 or 1:20) with HPLC-grade water. Add a known amount of the labeled xanthine internal standard solution to the diluted urine.

-

Filtration: Filter the sample through a 0.22 µm filter before injection into the LC-MS/MS system.

3. LC-MS/MS Parameters

-

LC Column: A hydrophilic interaction liquid chromatography (HILIC) column is often suitable for retaining and separating polar compounds like xanthine in urine.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium acetate) is typically used.

-

Ionization Mode: ESI in either positive or negative mode can be used. Negative ion mode has been shown to be effective for xanthine analysis in urine.[5]

-

MRM Transitions: As described in Protocol 1, specific transitions for xanthine and its labeled internal standard should be optimized on the instrument used.

Conclusion

The use of stable isotope-labeled xanthine as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and specific method for the accurate quantification of xanthine in various biological matrices. The detailed protocols and data presented in these application notes serve as a valuable resource for researchers, scientists, and drug development professionals, enabling reliable measurement of this important purine metabolite in a clinical research setting. The principles and workflows described can be adapted and validated for specific laboratory instrumentation and research needs.

References

- 1. graphviz.org [graphviz.org]

- 2. Quantification of uric acid, xanthine and hypoxanthine in human serum by HPLC for pharmacodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Development and validation for the quantitative determination of xanthine oxidoreductase inhibitor topiroxostat by LC-MS/MS and its clinico-pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Detailed method for metabolic flux analysis using Xanthine-13C15N213\text{C}15\text{N}213C15N2substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic Flux Analysis (MFA) is a powerful technique for quantifying the rates (fluxes) of intracellular metabolic reactions.[1][2] By tracking the flow of atoms from an isotopically labeled substrate through a metabolic network, MFA provides a detailed snapshot of cellular physiology.[1] The use of substrates co-labeled with heavy isotopes of both carbon (¹³C) and nitrogen (¹⁵N) allows for the simultaneous quantification of carbon and nitrogen fluxes, offering a more comprehensive understanding of cellular metabolism.[3]

Xanthine is a crucial intermediate in the purine degradation pathway.[4][5] Its metabolism is of significant interest in various diseases, including gout and hyperuricemia, and it is the target of major drug classes.[4][6] This document provides a detailed methodology for conducting Metabolic Flux Analysis using Xanthine-¹³C¹⁵N₂ as a tracer. This approach enables researchers to precisely track the fate of xanthine's carbon and nitrogen atoms, providing critical insights into purine metabolism, nitrogen salvage pathways, and the mechanism of action for drugs targeting these pathways.

Principle of the Method

The core of this method is the introduction of Xanthine labeled with one ¹³C and two ¹⁵N atoms into a biological system (e.g., cell culture). The cells uptake and metabolize the labeled xanthine. The primary route of xanthine metabolism is its oxidation to uric acid, catalyzed by the enzyme Xanthine Oxidase (XOR).[6][7]

The stable isotopic labels are tracked using mass spectrometry (MS), which separates and detects molecules based on their mass-to-charge ratio.[2] The incorporation of ¹³C and ¹⁵N from the xanthine substrate into downstream metabolites results in a predictable mass shift. By measuring the relative abundance of these labeled metabolites, known as mass isotopomer distributions (MIDs), we can deduce the reaction pathways and quantify their rates.[3]

Beyond the direct conversion to uric acid, the ¹⁵N atoms from the xanthine ring can be salvaged by the cell and incorporated into other essential nitrogenous biomolecules, such as other nucleotides and amino acids.[3] Tracking this incorporation provides invaluable data on nitrogen metabolism and salvage pathways, which are often upregulated in proliferative states like cancer.[8]

Applications in Drug Development and Research

-

Mechanism of Action Studies: Quantify the inhibitory effect of drugs targeting xanthine oxidase (e.g., febuxostat, allopurinol) by directly measuring the flux from xanthine to uric acid.[6]

-

Pharmacodynamics: Use flux measurements as a direct biomarker for a drug's metabolic effect within the cell.[9]

-

Disease Modeling: Investigate metabolic reprogramming in diseases related to purine metabolism.

-

Cancer Metabolism: Study the role of nitrogen salvage pathways in supporting tumor growth and identify potential therapeutic targets.[8][9]

-

Nutrient Utilization: Understand how cells utilize different nitrogen sources under various physiological or pathological conditions.[8]

Experimental and Data Analysis Workflow

The overall process involves designing the labeling experiment, culturing cells with the labeled substrate, extracting metabolites, analyzing them via mass spectrometry, and finally, processing the data to calculate metabolic fluxes.

Detailed Experimental Protocols

Protocol 1: Cell Culture and Isotope Labeling

-

Cell Seeding: Plate cells in standard growth medium and allow them to adhere and reach 50-60% confluency. The cell number should be optimized to yield sufficient material for MS analysis.

-

Medium Preparation: Prepare a labeling medium. This is typically a custom formulation of a standard medium (e.g., DMEM) lacking the unlabeled counterpart (xanthine/hypoxanthine). Supplement this medium with a known concentration of Xanthine-¹³C¹⁵N₂. A starting concentration range of 50-200 µM is recommended, but should be optimized for the specific cell line and experimental goals.

-

Labeling: Remove the standard growth medium, wash the cells once with pre-warmed phosphate-buffered saline (PBS), and add the pre-warmed labeling medium.

-

Incubation: Culture the cells in the labeling medium until they achieve a metabolic and isotopic steady state.[3] This typically requires a duration equivalent to several cell doubling times (e.g., 24-48 hours), but should be determined empirically.

-

Metabolism Quenching & Cell Harvesting:

-

Aspirate the labeling medium.

-

Immediately wash the cell monolayer with ice-cold PBS to remove any remaining extracellular labeled substrate.

-

Instantly quench metabolism by adding a liquid nitrogen bath or by adding an ice-cold extraction solvent directly to the plate.

-

Scrape the cells in the presence of the cold solvent and transfer the cell slurry to a microcentrifuge tube.

-

Protocol 2: Metabolite Extraction

This protocol is designed for the extraction of polar metabolites from cultured cells.

-

Solvent Preparation: Prepare an extraction solvent of Methanol:Acetonitrile:Water (50:30:20 v/v/v). Cool the solvent to -20°C.

-

Extraction: Add 1 mL of the cold extraction solvent to the quenched cell pellet or slurry. Vortex vigorously for 1 minute.

-

Incubation: Incubate the mixture at -20°C for 20 minutes to precipitate proteins.

-

Centrifugation: Centrifuge the samples at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated protein.

-

Supernatant Collection: Carefully transfer the supernatant, which contains the metabolites, to a new clean tube. Avoid disturbing the pellet.

-

Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac).

-

Storage: Store the dried extracts at -80°C until analysis. For analysis, reconstitute the sample in a suitable volume (e.g., 50-100 µL) of the LC-MS mobile phase.

Protocol 3: LC-MS/MS Analysis

-

Chromatography:

-

System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A column suitable for separating polar metabolites, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column.

-

Mobile Phase: A typical HILIC gradient might involve a gradient of acetonitrile and water with additives like ammonium acetate or formate to improve peak shape and ionization.

-

-

Mass Spectrometry:

-

System: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is required for accurate mass measurements.

-

Ionization Mode: Use negative electrospray ionization (ESI-) mode, which is generally effective for purines and related acidic metabolites.

-

Scan Mode: Perform full scan analysis over a mass range of m/z 70-1000 to capture all potential metabolites.

-

Data Acquisition: Ensure the instrument resolution is high enough (>10,000) to distinguish between different isotopologues and resolve them from interfering species.

-

Data Analysis and Presentation

Data Processing and Flux Calculation

The raw data from the LC-MS must be processed to determine the mass isotopomer distributions (MIDs) for metabolites of interest. This involves peak picking, retention time alignment, and correction for the natural abundance of stable isotopes. The corrected MIDs, along with a defined biochemical network model, are then used as inputs for specialized MFA software (e.g., INCA, Metran) to calculate the metabolic fluxes.[10][11]

Data Presentation

Quantitative data should be summarized in clear, well-structured tables to facilitate comparison between different experimental conditions.

Table 1: Example Mass Isotopomer Distribution (MID) of Uric Acid This table shows the fractional abundance of each isotopologue of Uric Acid after labeling with Xanthine-¹³C¹⁵N₂. The M+3 isotopologue (containing one ¹³C and two ¹⁵N atoms) is the primary product from the tracer.

| Condition | M+0 (Unlabeled) | M+1 | M+2 | M+3 (from Tracer) |

| Control | 0.04 ± 0.01 | 0.01 ± 0.00 | 0.01 ± 0.00 | 0.94 ± 0.01 |

| Drug Treated | 0.35 ± 0.03 | 0.02 ± 0.01 | 0.01 ± 0.00 | 0.62 ± 0.03 |

Table 2: Example Calculated Relative Metabolic Fluxes This table presents the calculated flux values for key reactions, normalized to the xanthine uptake rate. A decrease in the Xanthine Oxidase flux demonstrates drug efficacy.

| Metabolic Flux | Reaction | Control | Drug Treated |

| Xanthine Uptake | Extracellular -> Xanthine | 100 | 100 |

| Xanthine Oxidase | Xanthine -> Uric Acid | 93.5 ± 2.1 | 61.3 ± 3.5 |

| Nitrogen Salvage | Xanthine -> Nucleotides | 5.2 ± 0.8 | 4.8 ± 0.7 |

Xanthine Metabolism and Isotope Tracing Pathway

The following diagram illustrates how the ¹³C and ¹⁵N labels from Xanthine-¹³C¹⁵N₂ are incorporated into downstream metabolites. The primary pathway leads to labeled uric acid, while a secondary salvage pathway can incorporate the labeled nitrogen into the general cellular pool for nucleotide and amino acid synthesis.

References

- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]

- 2. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Xanthine scaffold: scope and potential in drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Substrate Orientation and Catalytic Specificity in the Action of Xanthine Oxidase: THE SEQUENTIAL HYDROXYLATION OF HYPOXANTHINE TO URIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Stable isotope-resolved metabolomics and applications for drug development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-resolution 13C metabolic flux analysis | Semantic Scholar [semanticscholar.org]

- 11. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]

Application Notes: High-Sensitivity Xanthine Oxidase (XOR) Enzyme Assay Using Stable Isotope-Labeled Xanthine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XOR) is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2][3] Elevated XOR activity is implicated in various pathological conditions, including hyperuricemia, gout, and cardiovascular diseases, due to the production of uric acid and reactive oxygen species (ROS).[3][4][5][6] Consequently, accurate and sensitive measurement of XOR activity is vital for both basic research and the development of novel XOR inhibitors.[1][7]

Traditional XOR assays often suffer from a lack of sensitivity and interference from endogenous substances present in biological samples.[7] This application note describes a highly sensitive and specific method for the determination of XOR activity utilizing a stable isotope-labeled xanthine substrate in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method overcomes the limitations of previous assays by enabling precise quantification of the enzymatic product, free from endogenous interference.[7][8]

Principle of the Assay

The assay is based on the enzymatic conversion of a stable isotope-labeled xanthine substrate (e.g., [¹³C₂,¹⁵N₂]xanthine or [¹⁵N₂]-xanthine) to its corresponding labeled uric acid by XOR.[7][8] The use of a labeled substrate allows for the differentiation of the enzymatic product from the endogenous, unlabeled uric acid present in the biological matrix. The resulting labeled uric acid is then accurately quantified using LC-MS/MS, providing a direct measure of XOR activity. This approach offers superior sensitivity and specificity compared to conventional spectrophotometric or fluorometric methods.[5][7][8]

Advantages of the Stable Isotope-Labeled Xanthine Assay

-

High Sensitivity: The use of LC-MS/MS for detection allows for a very low limit of quantitation, enabling the measurement of XOR activity in samples with low enzyme levels, such as human plasma.[8]

-

High Specificity: By using a stable isotope-labeled substrate, the assay specifically measures the product formed by the enzymatic reaction, eliminating interference from endogenous xanthine, hypoxanthine, and uric acid.[7]

-

Accuracy and Precision: The method demonstrates good linearity, accuracy, and precision, making it suitable for reliable quantification of XOR activity in various biological matrices.[7][8]

-

Broad Applicability: This assay can be adapted for use with a variety of biological samples, including plasma, liver, and kidney tissues.[7]

Xanthine Oxidase Signaling Pathway

The following diagram illustrates the central role of Xanthine Oxidase in the purine catabolism pathway.

Experimental Workflow

The general workflow for the high-sensitivity XOR enzyme assay is depicted below.

Quantitative Data Summary

The following table summarizes representative quantitative data from studies utilizing the high-sensitivity XOR assay with stable isotope-labeled xanthine.

| Parameter | Human Plasma | Mouse Plasma | Mouse Kidney | Mouse Liver |

| XOR Activity | 32.8 - 227 pmol/h/mL | 38.1 ± 0.7 pmol/min/mg protein | 158 ± 5 pmol/min/mg protein | 928 ± 25 pmol/min/mg protein |

| Lower Limit of Quantitation (LLOQ) | 6.67 pmol/h/mL | Not Reported | Not Reported | Not Reported |

| Linearity (r²) | > 0.995 | Not Reported | Not Reported | Not Reported |

| Intra-assay CV (%) | 6.5 | Not Reported | Not Reported | Not Reported |

| Inter-assay CV (%) | 9.1 | Not Reported | Not Reported | Not Reported |

| Reference | [8] | [7] | [7] | [7] |

Experimental Protocols

Materials and Reagents

-

Stable isotope-labeled xanthine (e.g., [¹³C₂,¹⁵N₂]xanthine or [¹⁵N₂]-xanthine)

-

Stable isotope-labeled uric acid (e.g., [¹³C₃,¹⁵N₃]uric acid) as an internal standard

-

Tris-HCl buffer

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Acetonitrile

-

Formic acid

-

Ultrapure water

-

Biological samples (plasma, tissue homogenates)

Equipment

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Centrifuge

-

Incubator

-

Vortex mixer

-

Pipettes

Sample Preparation (Human Plasma)

-

Thaw frozen plasma samples on ice.

-

To remove small molecules, perform a buffer exchange or filtration step.

-

Mix a defined volume of the plasma sample with Tris buffer containing the stable isotope-labeled xanthine substrate and NAD⁺.[5]

-

Add the stable isotope-labeled uric acid internal standard.[5]

Enzymatic Reaction

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 1-4 hours). The incubation time should be optimized to ensure product formation is within the linear range of the assay.

-

Stop the reaction by adding a quenching solution, such as a high concentration of formic acid or a cold organic solvent like acetonitrile.[9]

-

Vortex the samples and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.[10]

-

Collect the supernatant for LC-MS/MS analysis.

LC-MS/MS Analysis

A variety of LC-MS/MS systems and conditions can be adapted for this assay. The following is a general example.

-

LC Column: A C18 or HILIC column suitable for the separation of purine metabolites.[9][11]

-

Mobile Phase A: Water with 0.1% formic acid.[9]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[9]

-

Gradient: A suitable gradient to separate xanthine and uric acid from other matrix components.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive or negative electrospray ionization (ESI) mode.

-

Detection: Monitor the specific precursor-to-product ion transitions for the stable isotope-labeled xanthine, stable isotope-labeled uric acid, and the internal standard.

Data Analysis

-

Generate a calibration curve using known concentrations of the stable isotope-labeled uric acid standard.

-

Determine the concentration of the labeled uric acid produced in the enzymatic reaction from the calibration curve.

-

Calculate the XOR activity, typically expressed as pmol of product formed per hour per mL of plasma or per mg of tissue protein.

Conclusion

The high-sensitivity XOR enzyme assay using stable isotope-labeled xanthine and LC-MS/MS detection is a robust and reliable method for the accurate quantification of XOR activity in various biological samples. Its superior sensitivity and specificity make it an invaluable tool for researchers and drug development professionals studying the role of XOR in health and disease, as well as for evaluating the efficacy of XOR inhibitors.

References

- 1. glpbio.com [glpbio.com]

- 2. glpbio.com [glpbio.com]

- 3. Xanthine oxidase - Wikipedia [en.wikipedia.org]

- 4. Xanthine oxidoreductase: One enzyme for multiple physiological tasks - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Human Plasma Xanthine Oxidoreductase Activity in Cardiovascular Disease: Evidence from a Population-Based Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Xanthine oxidoreductase activity assay in tissues using stable isotope-labeled substrate and liquid chromatography high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A highly sensitive assay of human plasma xanthine oxidoreductase activity using stable isotope-labeled xanthine and LC/TQMS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Xanthine, Uric Acid & Hypoxanthine Analyzed with LCMS - AppNote [mtc-usa.com]

- 10. researchgate.net [researchgate.net]

- 11. Development of quantitative assay for simultaneous measurement of purine metabolites and creatinine in biobanked urine by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Sample preparation for measuring Xanthine-13C15N213\text{C}15\text{N}213C15N2metabolites in tissue homogenates

Application Note & Protocol

Topic: Sample Preparation for Measuring Xanthine-¹³C¹⁵N₂ Metabolites in Tissue Homogenates

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine is a pivotal intermediate in the purine degradation pathway. The use of stable isotope-labeled compounds, such as Xanthine-¹³C¹⁵N₂, allows for precise tracing and quantification of metabolic fluxes within this pathway, providing critical insights into enzymatic activities and metabolic dysregulation in various disease models.[1][2] This application note provides a detailed protocol for the preparation of tissue homogenates for the accurate measurement of Xanthine-¹³C¹⁵N₂ and its downstream metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The protocol emphasizes robust tissue homogenization, efficient metabolite extraction, and preparation for sensitive analytical detection.

The conversion of hypoxanthine to xanthine and subsequently to uric acid is catalyzed by the enzyme xanthine oxidoreductase (XOR).[1] Measuring the flux of labeled xanthine provides a direct assessment of XOR activity under physiological conditions.[1] This is particularly relevant in studies of oxidative stress, ischemia-reperfusion injury, and hyperuricemia.

Purine Degradation Pathway

The following diagram illustrates the central role of xanthine in the purine degradation pathway. In tracer studies, Xanthine-¹³C¹⁵N₂ is introduced to track its conversion to ¹³C¹⁵N₂-Uric Acid by xanthine oxidase.

References

NMR spectroscopy application for Xanthine-13C15N213\text{C}15\text{N}213C15N2structural elucidation

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Xanthine, a purine base found in most biological tissues and fluids, serves as a crucial intermediate in the metabolic pathway of purines.[1] Its derivatives, such as caffeine and theophylline, are widely recognized for their stimulant properties. The accurate structural elucidation of xanthine and its analogues is paramount in drug discovery and development for understanding their biological activity and metabolic fate. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structures. The use of stable isotope-labeled compounds, such as Xanthine-¹³C,¹⁵N₂, significantly enhances the sensitivity and resolution of NMR experiments, facilitating detailed structural analysis.[2] This application note provides a comprehensive overview and detailed protocols for the structural elucidation of Xanthine-¹³C,¹⁵N₂ using one-dimensional (1D) and two-dimensional (2D) NMR techniques.

Principle of NMR-Based Structural Elucidation

The structural elucidation of Xanthine-¹³C,¹⁵N₂ by NMR spectroscopy relies on the distinct magnetic properties of the ¹H, ¹³C, and ¹⁵N nuclei. Isotopic enrichment with ¹³C and ¹⁵N allows for the utilization of a suite of NMR experiments that provide through-bond connectivity information.

-

1D NMR (¹H, ¹³C, ¹⁵N): These experiments provide fundamental information about the chemical environment of each nucleus. The chemical shift (δ) of each atom is highly sensitive to its local electronic structure.

-

2D Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded ¹H and ¹³C (or ¹⁵N) nuclei, providing a map of all C-H and N-H bonds in the molecule.[3][4][5]

-

2D Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH, ³JCH).[6][7][8] This information is critical for connecting different spin systems and elucidating the overall carbon skeleton and the placement of heteroatoms.

The combination of these NMR techniques provides a comprehensive dataset to unambiguously assign all atomic positions and confirm the molecular structure of Xanthine. The standard numbering convention for the Xanthine core is essential for the correct assignment of NMR signals.

Caption: Standard atom numbering of the Xanthine molecule.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

-

Sample Purity: Ensure the Xanthine-¹³C,¹⁵N₂ sample is of high purity to avoid interference from impurities in the NMR spectra.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for purine derivatives due to its excellent solvating power. For aqueous studies, deuterium oxide (D₂O) can be used, but be mindful of proton exchange with labile N-H protons.

-

Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹³C and ¹⁵N NMR experiments. For ¹H NMR, a lower concentration of 1-5 mg/mL is often sufficient.

-

Filtration: Filter the final solution through a glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter that could degrade spectral quality.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for organic solvents or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) for aqueous solutions can be added.

References

- 1. Xanthine - Wikipedia [en.wikipedia.org]

- 2. Xanthine | C5H4N4O2 | CID 1188 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 5. web.ncbr.muni.cz [web.ncbr.muni.cz]

- 6. nmr.ceitec.cz [nmr.ceitec.cz]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

In vivo administration protocol for Xanthine-13C15N213\text{C}15\text{N}213C15N2tracer studies in mice

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive protocol for in vivo metabolic tracer studies in mice using the stable isotope-labeled compound Xanthine-13C15N2. This document outlines the administration protocol, sample collection, and analysis workflow, and provides visual representations of the relevant metabolic pathway and experimental design.

Introduction

Stable isotope tracer studies are a powerful tool for elucidating metabolic pathways and quantifying metabolite flux in vivo. Xanthine, a key intermediate in purine metabolism, is implicated in various physiological and pathological processes, including oxidative stress and hyperuricemia. By tracing the metabolic fate of this compound, researchers can gain valuable insights into purine metabolism and the effects of therapeutic interventions.

Table 1: Experimental Parameters and Recommendations

| Parameter | Recommendation | Rationale & Key Considerations |

| Mouse Model | C57BL/6J or other relevant strain | Strain selection should be based on the specific research question. Age and sex-matched cohorts are crucial for minimizing biological variability. |

| Acclimatization | Minimum of 1 week | Allows mice to adapt to the housing conditions, reducing stress-related metabolic changes. |

| Housing | Individually or in small groups with controlled light-dark cycle (12h/12h) | Consistent environmental conditions are essential for reproducible metabolic studies. |

| Diet | Standard chow or specialized diet relevant to the study | Dietary consistency is critical. For studies on diet-induced metabolic changes, a specific diet (e.g., high-fructose) may be used.[1] |

| Fasting | 4-6 hours prior to tracer administration | A short fasting period helps to reduce variability from recent food intake without inducing a starvation state.[2] |

Experimental Protocols

Preparation of this compound Tracer Solution

-

Determine Dosage: A common starting dose for metabolic tracers in mice is in the range of 10-50 mg/kg body weight. The optimal dose for this compound may require empirical determination.

-

Vehicle Selection: Prepare the tracer solution in a sterile, biocompatible vehicle such as phosphate-buffered saline (PBS) or 0.9% saline.

-

Solubilization: Xanthine has low solubility in aqueous solutions. It may be necessary to adjust the pH or use a solubilizing agent. Ensure the final solution is sterile-filtered (0.22 µm filter).

-

Concentration Calculation: Calculate the required concentration based on the desired dosage and the administration volume.

In Vivo Administration of this compound

There are several routes for administering the tracer, each with its own advantages and disadvantages.[3][4] The choice of administration route can significantly influence the bioavailability and pharmacokinetics of the tracer.[5][6]

Table 2: Comparison of Administration Routes

| Administration Route | Procedure | Advantages | Disadvantages | Recommended Volume |

| Oral Gavage (p.o.) | Administration directly into the stomach using a gavage needle. | Mimics physiological absorption of dietary compounds. Technically straightforward with practice.[7] | Subject to first-pass metabolism in the gut and liver, which can alter tracer availability.[5] | 5-10 µL/g body weight |

| Intraperitoneal (i.p.) Injection | Injection into the peritoneal cavity. | Bypasses first-pass metabolism in the gut, leading to rapid systemic distribution.[5] | May not reflect physiological absorption. Risk of injection into organs. | 5-10 µL/g body weight |

| Intravenous (i.v.) Injection | Injection directly into the bloodstream, typically via the tail vein. | Provides 100% bioavailability and precise control over the circulating tracer concentration. | Technically challenging and can be stressful for the animal. | 2-5 µL/g body weight |

Recommended Protocol: Bolus Intraperitoneal (i.p.) Injection

For initial studies, a bolus i.p. injection is recommended due to its relative ease and rapid systemic delivery.

-

Animal Restraint: Properly restrain the mouse.

-

Injection Site: Locate the lower right or left quadrant of the abdomen.

-

Injection: Insert a 25-27 gauge needle at a 15-20 degree angle and inject the tracer solution.

-

Timing: Record the exact time of injection as T=0.

Sample Collection

The timing of sample collection is critical for capturing the desired metabolic state.

-

Blood Collection: Collect blood samples at various time points (e.g., 5, 15, 30, 60, 120 minutes) post-injection via tail vein or saphenous vein bleeding. For a terminal time point, cardiac puncture can be performed under anesthesia. Collect blood in EDTA-coated tubes and immediately place on ice.

-

Tissue Collection: At the terminal time point, euthanize the mouse via an approved method (e.g., cervical dislocation following anesthesia). Quickly dissect tissues of interest (e.g., liver, kidney, plasma).[8]

-

Flash Freezing: Immediately flash-freeze the tissues in liquid nitrogen to quench metabolic activity.

-

Storage: Store all samples at -80°C until analysis.

Metabolite Extraction and Analysis

-

Sample Preparation: Homogenize frozen tissues in a suitable extraction solvent (e.g., 80% methanol).

-

Metabolite Extraction: Perform metabolite extraction using established protocols (e.g., Folch extraction for polar and nonpolar metabolites).

-

Analysis: Analyze the extracts using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to determine the isotopic enrichment in xanthine and its downstream metabolites.

Visualizations

Xanthine Metabolism Pathway